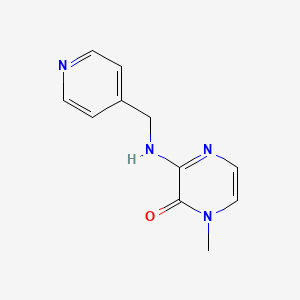

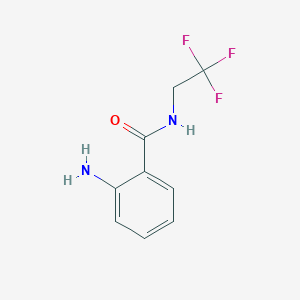

2-amino-N-(2,2,2-trifluoroethyl)benzamide

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “2-amino-N-(2,2,2-trifluoroethyl)benzamide” is not explicitly provided in the sources .Chemical Reactions Analysis

Specific chemical reactions involving “2-amino-N-(2,2,2-trifluoroethyl)benzamide” are not mentioned in the sources .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-amino-N-(2,2,2-trifluoroethyl)benzamide” are not fully detailed in the sources .Wissenschaftliche Forschungsanwendungen

1. Antiarrhythmic Activity

2-Amino-N-(2,2,2-trifluoroethyl)benzamide derivatives, particularly those with heterocyclic amide side chains and 2,2,2-trifluoroethoxy ring substituents, have been synthesized and evaluated for their oral antiarrhythmic activity in mice. Notably, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide demonstrated significant potency. The activity was influenced by the basicity of the amine nitrogen and the nature of the link between heterocycle and amide nitrogen. Flecainide acetate, a compound in this group, was extensively studied and progressed to clinical trials as an antiarrhythmic agent (Banitt et al., 1977).

2. Radiopharmaceutical Synthesis

The compound has been used as an intermediate in radiolabeling for synthesizing a 1,4-benzodiazepine-2-one. Specifically, it was part of a process involving the synthesis of 5-Chloro-2′-[18F]fluoro-2-(N-(2,2,2-trifluoroethyl)amino)benzhydrol, which was then oxidized and further processed to produce a radiolabeled benzodiazepine derivative. This application is significant in the field of nuclear medicine for imaging and diagnostic purposes (Johnströma et al., 1994).

3. Synthesis of Benzoxazoles

The compound has been used in the synthesis of 2-(2,2,2-trifluoroethyl)benzoxazoles and their derivatives. This was achieved by reacting o-aminophenols and 2-bromo-3,3,3-trifluoropropene in the presence of elemental sulfur under metal-free conditions. This methodology extended to the synthesis of trifluoroethylated benzothiazole and benzoimidazole derivatives, highlighting its utility in organic synthesis (Li et al., 2019).

4. Antioxidant Activity Analysis

In studying the antioxidant properties of amino-substituted benzamides, electrochemical oxidation mechanisms of derivatives, including 2-amino-N-(2,2,2-trifluoroethyl)benzamide, have been investigated. This research is crucial for understanding the free radical scavenging activity of antioxidants, which is a significant aspect in pharmaceutical and health-related research (Jovanović et al., 2020).

5. Molecular Structure Studies

Research has been conducted on the synthesis and analysis of the molecular structure of N-(1-amino-2,2-dichloroethyl)benzamides, which are chemically related to 2-amino-N-(2,2,2-trifluoroethyl)benzamide. These compounds are particularly interesting as intermediates for accessing new heterocyclic series, contributing to the field of chemical synthesis and structural analysis (Guirado et al., 2002).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(15)6-3-1-2-4-7(6)13/h1-4H,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMHDOKRNGWLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2,2,2-trifluoroethyl)benzamide | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2400261.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzamide](/img/structure/B2400269.png)

![(E,2R)-6-[(7R,10R,12R,13S,14S)-7,12-Dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B2400271.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2400273.png)

![1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2400277.png)